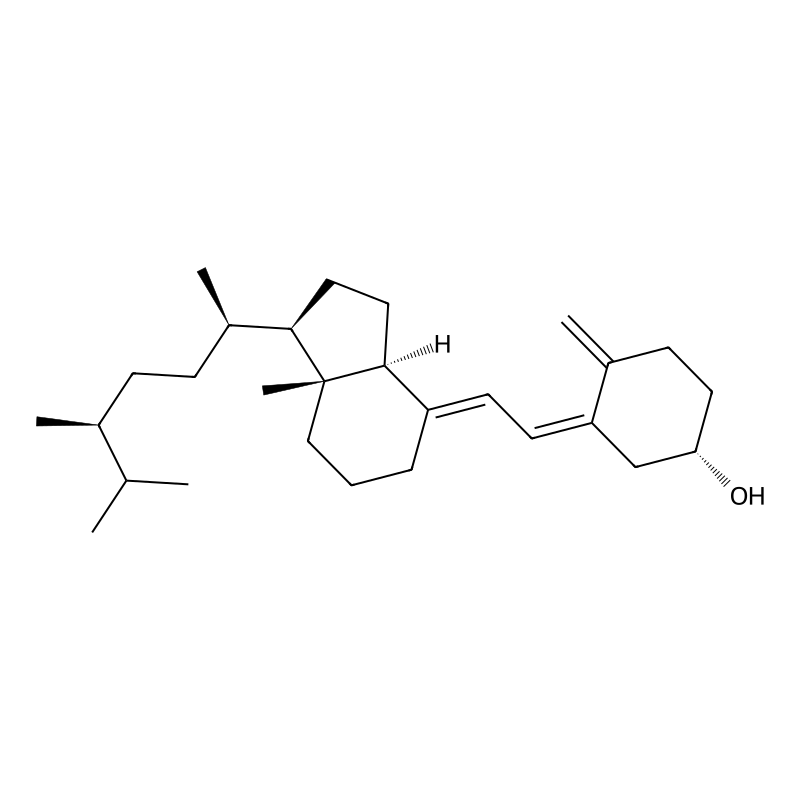Vitamin D4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Bone health
Similar to Vitamin D3, Vitamin D4 has been shown to promote bone health by enhancing calcium absorption and influencing bone metabolism. Studies suggest it can be effective in preventing and treating rickets, a condition characterized by soft and weak bones in children due to inadequate vitamin D and calcium []. However, research suggests Vitamin D3 might be slightly more efficient in this regard [].
Muscle function
Limited research suggests Vitamin D4 may play a role in muscle function. Studies have shown that supplementation with Vitamin D4 can improve muscle strength and function in individuals with vitamin D deficiency []. However, more research is needed to confirm these findings and understand the specific mechanisms involved.
Autoimmune diseases
Cancer
Similar to Vitamin D3, Vitamin D4 has been explored for its potential role in cancer prevention and treatment. However, the current evidence is inconclusive, and more research is needed to determine whether Vitamin D4 supplementation has any significant impact on cancer risk or progression [].
Vitamin D4, also known as 22,23-dihydroergocalciferol, is a member of the vitamin D family and is primarily produced in fungi. It is structurally similar to other vitamin D compounds but has unique properties that differentiate it. Vitamin D4 plays a significant role in the metabolism of calcium and phosphorus in the body, contributing to bone health and various physiological functions. Unlike its more commonly known counterparts, vitamin D2 and vitamin D3, vitamin D4 is less prevalent in dietary sources but can be synthesized through specific
These methods highlight the versatility of vitamin D4 synthesis and its potential for further research and application.
Vitamin D4 exhibits biological activities similar to other forms of vitamin D, particularly in regulating calcium and phosphate metabolism. It interacts with the vitamin D receptor (VDR), influencing gene expression related to bone health and immune function. Although less studied than vitamins D2 and D3, preliminary research suggests that vitamin D4 may have comparable effects on bone mineralization and calcium absorption, though its potency and efficacy remain topics of ongoing investigation .
Vitamin D4 has several applications:
- Nutritional Supplements: Although not as widely used as vitamins D2 or D3, there is potential for its inclusion in dietary supplements targeting specific populations.
- Research: Its unique properties make it a subject of interest in studies related to fungal metabolism and vitamin D's role in health.
- Pharmaceuticals: Investigations into its potential therapeutic effects on bone health and immune function are ongoing .
Research on the interactions of vitamin D4 with various biological systems is limited but expanding. Initial studies suggest that:
- Vitamin D4 may interact with the same receptors as other vitamin D forms.
- It could potentially influence calcium absorption and bone metabolism similarly to vitamins D2 and D3.
Further studies are needed to fully understand these interactions and their implications for health .
Vitamin D4 shares structural similarities with several compounds in the vitamin D family. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Biological Activity | Sources |
|---|---|---|---|
| Vitamin D2 | Similar backbone | Regulates calcium | Fungi |
| Vitamin D3 | Similar backbone | Regulates calcium | Animal products |
| Vitamin D5 | Moderate similarity | Less understood | Fungi |
| Vitamin D6 | Moderate similarity | Less understood | Fungi |
| Vitamin D7 | Moderate similarity | Less understood | Fungi |
Vitamin D4's unique structure as a seco-ergostane distinguishes it from these compounds, particularly regarding its metabolic pathways and biological effects .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Health Hazard








